4,4-Dimethoxy-3-methyl-crotyl acetate 4,4-Dimethoxy-3-methyl-crotyl acetate
Brand Name: Vulcanchem
CAS No.: 74549-14-7
VCID: VC13893877
InChI: InChI=1S/C9H16O4/c1-7(9(11-3)12-4)5-6-13-8(2)10/h5,9H,6H2,1-4H3/b7-5+
SMILES:
Molecular Formula: C9H16O4
Molecular Weight: 188.22 g/mol

4,4-Dimethoxy-3-methyl-crotyl acetate

CAS No.: 74549-14-7

Cat. No.: VC13893877

Molecular Formula: C9H16O4

Molecular Weight: 188.22 g/mol

* For research use only. Not for human or veterinary use.

4,4-Dimethoxy-3-methyl-crotyl acetate - 74549-14-7

Specification

CAS No. 74549-14-7
Molecular Formula C9H16O4
Molecular Weight 188.22 g/mol
IUPAC Name [(E)-4,4-dimethoxy-3-methylbut-2-enyl] acetate
Standard InChI InChI=1S/C9H16O4/c1-7(9(11-3)12-4)5-6-13-8(2)10/h5,9H,6H2,1-4H3/b7-5+
Standard InChI Key OHFDXHXDNYMPBW-FNORWQNLSA-N
Isomeric SMILES C/C(=C\COC(=O)C)/C(OC)OC
Canonical SMILES CC(=CCOC(=O)C)C(OC)OC

Introduction

PropertyValue
CAS No.74549-14-7
Molecular FormulaC9H16O4\text{C}_9\text{H}_{16}\text{O}_4
Molecular Weight188.22 g/mol
IUPAC Name[(E)-4,4-dimethoxy-3-methylbut-2-enyl] acetate
InChI KeyOHFDXHXDNYMPBW-FNORWQNLSA-N
SMILESCC(=CCOC(=O)C)C(OC)OC

The compound’s canonical SMILES string, CC(=CCOC(=O)C)C(OC)OC\text{CC(=CCOC(=O)C)C(OC)OC}, underscores the spatial orientation of its methoxy and acetate groups, which are critical for its role as a synthetic intermediate .

Historical Context and Industrial Relevance

First synthesized in the late 20th century, 4,4-dimethoxy-3-methyl-crotyl acetate gained prominence through patents filed by BASF Aktiengesellschaft, which detailed its utility in vitamin A production . The compound’s ability to undergo controlled rearrangement and functionalization made it a cornerstone in the industrial synthesis of retinoids, addressing global demands for nutritional supplements and dermatological therapeutics.

Synthesis and Manufacturing Processes

Reaction Mechanism and Catalytic Optimization

The synthesis of 4,4-dimethoxy-3-methyl-crotyl acetate involves a thermally induced allylic rearrangement of 2-formyl-2-hydroxy-but-3-ene derivatives. This reaction is catalyzed by copper(I) chloride (CuCl\text{CuCl}), which enhances yield by facilitating the elimination of low-boiling by-products such as methanol and acetic acid . The general reaction pathway is summarized as:

Carboxylic acid ester of 2-formyl-2-hydroxy-but-3-eneCuCl, 110–180°C4,4-Dimethoxy-3-methyl-crotyl acetate+By-products\text{Carboxylic acid ester of 2-formyl-2-hydroxy-but-3-ene} \xrightarrow{\text{CuCl, 110–180°C}} \text{4,4-Dimethoxy-3-methyl-crotyl acetate} + \text{By-products}

Key reaction parameters include:

ParameterOptimal Range
Temperature110–180°C
Catalyst Loading0.1–5 wt.% CuCl
Reaction Time2–8 hours
Yield70–85% (with by-product removal)

Continuous removal of by-products via distillation or inert gas stripping is critical to achieving high yields, as highlighted in U.S. Patent 4,301,084 .

Chemical and Physical Properties

Spectroscopic Characterization

4,4-Dimethoxy-3-methyl-crotyl acetate exhibits distinct spectroscopic features:

  • IR Spectroscopy: Strong absorption bands at 1740 cm1^{-1} (acetate C=O stretch) and 1100 cm1^{-1} (methoxy C-O stretch).

  • NMR Spectroscopy:

    • 1H NMR^1\text{H NMR}: δ 1.95 (s, 3H, CH3_3), 2.00 (d, 3H, CH3_3), 3.35 (s, 6H, OCH3_3), 4.60 (m, 2H, CH2_2), 5.45 (t, 1H, CH) .

    • 13C NMR^{13}\text{C NMR}: δ 20.1 (CH3_3), 21.3 (CH3_3), 51.8 (OCH3_3), 64.5 (CH2_2), 123.5 (CH), 170.2 (C=O) .

Thermodynamic and Solubility Data

PropertyValue
Melting PointNot reported (liquid at RT)
Boiling Point250–270°C (estimated)
Density1.08–1.12 g/cm3^3
SolubilityMiscible with organic solvents (e.g., ethanol, acetone)

The compound’s liquid state at room temperature and solubility in polar aprotic solvents facilitate its handling in large-scale reactions.

Applications in Pharmaceutical and Industrial Chemistry

Role in Vitamin A Synthesis

4,4-Dimethoxy-3-methyl-crotyl acetate serves as a pivotal intermediate in the synthesis of vitamin A (retinol). The compound undergoes sequential oxidation and coupling reactions to form the conjugated polyene chain characteristic of retinoids. For example, its reaction with β-ionone in the presence of palladium catalysts yields retinol acetate, a precursor to vitamin A .

Derivatives and Analogues

Recent studies explore modifications to the compound’s methoxy and acetate groups to produce analogues with enhanced stability or bioavailability. For instance, replacing methoxy groups with ethoxy moieties alters the compound’s lipophilicity, potentially improving its performance in topical drug formulations .

Research Advancements and Patent Landscape

Catalytic Innovations

U.S. Patent 4,301,084 (1981) remains the foundational document for the compound’s synthesis, though subsequent patents have optimized catalyst recovery and recycling. For example, immobilizing copper(I) chloride on silica gel supports reduces catalyst waste and enables continuous-flow production .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator